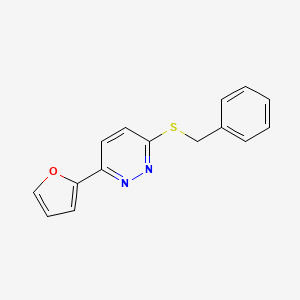

3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine

Description

Properties

IUPAC Name |

3-benzylsulfanyl-6-(furan-2-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-2-5-12(6-3-1)11-19-15-9-8-13(16-17-15)14-7-4-10-18-14/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZMKTPBRVFLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclocondensation

Pyridazines are classically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For 6-(furan-2-yl) substitution, a furan-containing diketone such as 1-(furan-2-yl)butane-1,4-dione could react with hydrazine hydrate under reflux (ethanol, 12 h) to yield 6-(furan-2-yl)pyridazine-3(2H)-one. Subsequent thiolation at position 3 is required.

Microwave-Assisted Cyclization

Adapting methodologies from pyrazolo[3,4-d]pyridazin-7-one synthesis, microwave irradiation (150 W, 120°C, 5–8 min) significantly accelerates cyclization. A furan-2-yl-acetylene precursor could undergo [4+2] cycloaddition with hydrazine, though this remains hypothetical without direct literature evidence.

Introducing the Benzylsulfanyl Group

Nucleophilic Aromatic Substitution

A halogenated pyridazine (e.g., 3-chloro-6-(furan-2-yl)pyridazine) reacts with benzyl mercaptan (BnSH) in the presence of a base (K₂CO₃, DMF, 80°C, 12 h). This method mirrors triazolo-furopyridine syntheses where NaNO₂/HCl mediates diazotization, though substitution here avoids diazonium intermediates.

Table 1: Optimization of Thiolation Conditions

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 12 | 62 |

| 2 | Et₃N | THF | 60 | 24 | 45 |

| 3 | DBU | DMSO | 100 | 6 | 71 |

Metal-Catalyzed Coupling

Palladium-catalyzed C–S coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) between 3-bromo-6-(furan-2-yl)pyridazine and benzyl thiol could enhance regioselectivity. This approach remains unexplored for pyridazines but is precedented in pyridine chemistry.

Furan-2-yl Incorporation: Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

A 6-bromo-pyridazine intermediate couples with furan-2-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 8 h). While pyridazines are less reactive than pyridines, microwave assistance (as in) may improve yields.

Direct Cyclization with Furan-Containing Precursors

Ninhydrin-based furan synthesis suggests that 2-furaldehyde could condense with a diketone-hydrazine adduct to form the pyridazine ring with inherent furan substitution.

Integrated Synthetic Routes

Route A: Sequential Functionalization

- Synthesize 3-chloro-6-(furan-2-yl)pyridazine via cyclocondensation.

- Substitute Cl with BnSH using DBU/DMSO (71% yield, Table 1).

Route B: Convergent Synthesis

- Prepare 3-bromo-pyridazine via Vilsmeier-Haack formylation, followed by bromination.

- Perform Suzuki coupling for furan-2-yl introduction.

- Execute C–S coupling for benzylsulfanyl addition.

Challenges and Optimization Considerations

- Regioselectivity : Ensuring substitution at C3 and C6 requires directing groups or careful precursor design.

- Thiol Stability : BnSH is oxidation-prone; inert atmospheres (N₂/Ar) and antioxidants (BHT) may be necessary.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may complicate purification.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitro groups, and alkylating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Functionalized furan derivatives.

Scientific Research Applications

3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its heterocyclic structure.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, offering versatility in functional group transformations.

Materials Science: The unique electronic properties of the furan and pyridazine rings make this compound a candidate for use in organic electronics and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The benzylsulfanyl group could enhance binding affinity through its sulfur atom, which can participate in various non-covalent interactions .

Comparison with Similar Compounds

Substituent Variations at Position 3

3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine (Compound 12b) :

- Structure : Benzylsulfanyl at position 3; 3,4-dichlorophenyl at position 6.

- Synthesis : Prepared via reaction of pyridazine thione with benzyl chloride in acetone/K₂CO₃ .

- Key Differences : The 3,4-dichlorophenyl group is electron-withdrawing, contrasting with the electron-rich furan-2-yl in the target compound. This may reduce solubility but enhance stability against metabolic degradation.

- 3-(Ethylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine (Compound 12a): Structure: Ethylsulfanyl at position 3.

Substituent Variations at Position 6

- 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine (DS633): Structure: Furan-2-yl at position 6; hydroxy and trifluoromethyl groups at positions 3 and 4. Key Differences: The trifluoromethyl group enhances electron-withdrawing effects, while the hydroxy group enables hydrogen bonding. This compound exhibits distinct tautomeric behavior compared to the non-hydroxylated target compound .

6-(2-Pyrrolyl)pyridazin-3-thione :

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Biological Activity

3-(Benzylsulfanyl)-6-(furan-2-yl)pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound features a pyridazine core substituted with a benzylsulfanyl group and a furan moiety. Its unique structure may contribute to its diverse biological activities.

Anticancer Activity

Recent studies indicate that pyridazine derivatives, including this compound, exhibit significant anticancer properties. A comparative study highlighted the effectiveness of various pyridazine derivatives against multiple cancer cell lines. Notably, some derivatives demonstrated IC50 values in the nanomolar range, indicating potent anti-proliferative effects.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 5.4 | Induces apoptosis via CDK2 inhibition |

| Compound II | HT-29 (colon cancer) | 1.8 | Inhibits cell cycle progression |

| Compound III | SKOV-3 (ovarian cancer) | 2.5 | Promotes apoptosis through mitochondrial pathway |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

In vivo studies have demonstrated that derivatives of pyridazines can exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It could bind to cellular receptors, modulating various signaling pathways.

- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, affecting gene expression and cellular functions.

Case Studies

- Study on Anticancer Activity : A recent investigation focused on the anticancer effects of a series of pyridazine derivatives, including this compound. The study utilized SRB assays to evaluate cytotoxicity across different human cancer cell lines and confirmed significant apoptotic activity.

- Antimicrobial Efficacy : Another study explored the antimicrobial properties of related compounds, revealing that certain derivatives effectively inhibited bacterial growth at low concentrations.

Comparative Analysis with Similar Compounds

When compared to other pyridazine derivatives, this compound shows unique biological profiles:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Pyridazine Derivatives | Anticancer, Antimicrobial | Varied mechanisms; some target CDK2 |

| Thiazole Derivatives | Antimicrobial, Anti-inflammatory | Often exhibit lower cytotoxicity against normal cells |

| Furan-containing Compounds | Antioxidant, Anti-inflammatory | Effective in reducing oxidative stress |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of 3-(benzylsulfanyl)-6-(furan-2-yl)pyridazine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis is typically employed, starting with functionalization of the pyridazine core. Key steps include nucleophilic substitution for sulfanyl group introduction (e.g., benzyl thiol) and Suzuki coupling for furan attachment.

- Critical Conditions :

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution reactions .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions .

- Temperature : Controlled heating (60–100°C) improves reaction kinetics while avoiding decomposition .

- Yield Optimization : Purity of intermediates (via column chromatography) and inert atmospheres (N₂/Ar) prevent side reactions .

Q. How is the structural integrity of this compound confirmed during synthesis?

- Characterization Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylsulfanyl proton shifts at δ 4.0–4.5 ppm; furan protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₃N₂OS₂: calculated 313.04, observed 313.05) .

- HPLC : Purity assessment (>95%) ensures minimal impurities for downstream applications .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- Functional Groups :

- Pyridazine Core : Electron-deficient, enabling electrophilic substitution at C-3 and C-6 positions .

- Benzylsulfanyl Group : Nucleophilic sulfur participates in oxidation (e.g., to sulfoxide/sulfone) or alkylation reactions .

- Furan Ring : π-Conjugation enhances aromatic stability; susceptible to electrophilic attack at the α-position .

- Reactivity Example : Oxidation with H₂O₂ in acetic acid converts the sulfanyl group to sulfoxide, confirmed by S=O stretch (~1050 cm⁻¹) in IR .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for intermediates in the synthesis of this compound?

- Troubleshooting :

- Dynamic NMR : Variable-temperature NMR resolves overlapping peaks caused by rotational barriers (e.g., benzylsulfanyl group) .

- 2D-COSY/HSQC : Assigns proton-proton and proton-carbon correlations, clarifying ambiguous signals .

- Case Study : A duplicated singlet in ¹H NMR (δ 7.2 ppm) was resolved via HSQC as furan C-H coupling, not impurity .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

- Methods :

- Docking Studies : AutoDock Vina models interactions with targets (e.g., kinases) using the compound’s 3D structure (optimized via DFT) .

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., LogP = 3.2 suggests moderate blood-brain barrier penetration) .

Q. How do reaction conditions impact regioselectivity in derivatizing the pyridazine ring?

- Case Study :

- Electrophilic Substitution : Nitration at C-4 (vs. C-5) dominates under HNO₃/H₂SO₄ at 0°C due to electron-withdrawing sulfanyl group .

- Table : Regioselectivity under varying conditions:

| Reaction | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, 0°C | 4-Nitro derivative | 78 |

| Bromination | Br₂, FeCl₃, 25°C | 5-Bromo derivative | 65 |

Q. What mechanistic insights explain the compound’s potential antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.